1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene
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Overview
Description
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The iodyl group can participate in oxidation reactions.
Reduction: Reduction of the iodyl group to iodide.
Substitution: Nucleophilic substitution reactions involving the sulfonyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylated or trifluoromethylated derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis for introducing iodyl, sulfonyl, and trifluoromethyl groups.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene involves interactions with molecular targets through its functional groups. The iodyl group can participate in redox reactions, while the sulfonyl and trifluoromethyl groups can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Iodyl-4-(trifluoromethyl)benzene: Lacks the sulfonyl group but shares the iodyl and trifluoromethyl groups.
2-(2-Methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene: Lacks the iodyl group but shares the sulfonyl and trifluoromethyl groups.
1-Iodyl-2-(2-methylpropane-2-sulfonyl)benzene: Lacks the trifluoromethyl group but shares the iodyl and sulfonyl groups.
Uniqueness
1-Iodyl-2-(2-methylpropane-2-sulfonyl)-4-(trifluoromethyl)benzene is unique due to the combination of iodyl, sulfonyl, and trifluoromethyl groups in a single molecule
Properties
CAS No. |
649721-49-3 |
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Molecular Formula |
C11H12F3IO4S |
Molecular Weight |
424.18 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-1-iodyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3IO4S/c1-10(2,3)20(18,19)9-6-7(11(12,13)14)4-5-8(9)15(16)17/h4-6H,1-3H3 |
InChI Key |
FZIAUJTWUBOPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)I(=O)=O |
Origin of Product |
United States |
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